REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:6][C:5]([C:7]([O:9]CC)=[O:8])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[OH-].[Na+]>CO>[Cl:1][C:2]1[NH:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2|
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Name
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ethyl 5-chloro-4-nitropyrrole-2-carboxylate
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Quantity
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0.4 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(N1)C(=O)OCC)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was maintained during a 1.5-hour period
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Type
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TEMPERATURE
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Details
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After this time the reaction mixture was cooled
|
Type
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CUSTOM
|
Details
|
the methanol was removed under reduced pressure
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Type
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ADDITION
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Details
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The concentrate was diluted with 50 mL of water and 50 mL of ethyl acetate
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
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the filtrate was concentrated under reduced pressure to a residue
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(N1)C(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |